molecular formula C18H14N2O B12923602 4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline CAS No. 88584-91-2

4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline

Cat. No.: B12923602
CAS No.: 88584-91-2
M. Wt: 274.3 g/mol
InChI Key: ZQRMFCYUUAMWAS-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline is a heterocyclic compound that belongs to the cinnoline family. Cinnolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a methoxyphenyl group attached to the cinnoline core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenyl hydrazine with cyclopentanone in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or toluene. The resulting intermediate undergoes cyclization to form the desired cinnoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents on the aromatic ring or the cinnoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline can be compared with other similar compounds such as:

    Cinnoline: The parent compound with a simpler structure.

    Quinoline: Another heterocyclic compound with a similar aromatic ring system.

    Isoquinoline: An isomer of quinoline with different biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxyphenyl group, which may confer distinct chemical and biological properties .

Properties

CAS No.

88584-91-2

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

4-(4-methoxyphenyl)cyclopenta[c]cinnoline

InChI

InChI=1S/C18H14N2O/c1-21-14-11-9-13(10-12-14)20-18-8-4-6-16(18)15-5-2-3-7-17(15)19-20/h2-12H,1H3

InChI Key

ZQRMFCYUUAMWAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=CC=CC3=C4C=CC=CC4=N2

Origin of Product

United States

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